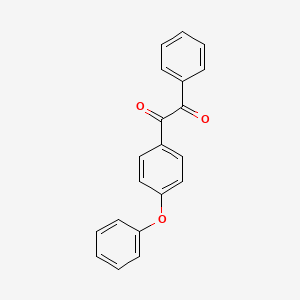
1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione is an organic compound with the molecular formula C20H14O3 It is characterized by the presence of two phenyl groups and a phenoxy group attached to an ethanedione backbone
Preparation Methods
The synthesis of 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione typically involves the reaction of 4-phenoxybenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phenyl and phenoxy groups can engage in π-π stacking and hydrogen bonding, influencing the activity of biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione include:
Benzil: A simpler diketone with two phenyl groups.
4-Phenoxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzophenone: A related compound with a similar structure but different functional groups. The uniqueness of this compound lies in its combination of phenyl and phenoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61457-74-7 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C20H14O3/c21-19(15-7-3-1-4-8-15)20(22)16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14H |
InChI Key |
UAKRNUFOLQZKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















